2-{[2-(Difluoromethoxy)phenyl]formamido}acetic acid
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Overview
Description
2-{[2-(Difluoromethoxy)phenyl]formamido}acetic acid is a chemical compound with the molecular formula C10H9F2NO4 and a molecular weight of 245.18 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a formamido group and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2-{[2-(Difluoromethoxy)phenyl]formamido}acetic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Difluoromethoxy)phenyl]formamido}acetic acid typically involves the reaction of 2-(difluoromethoxy)aniline with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the coupling of the aniline derivative with the chloroacetic acid, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Difluoromethoxy)phenyl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 2-{[2-(Difluoromethoxy)phenyl]formamido}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and formamido moiety play crucial roles in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Difluoromethoxy)phenyl)acetic acid: Similar structure but with the difluoromethoxy group in a different position.
2-(Difluoromethoxy)benzoic acid: Lacks the formamido group but contains the difluoromethoxy and carboxylic acid groups.
2-(Difluoromethoxy)phenylacetic acid: Similar structure but without the formamido group.
Uniqueness
2-{[2-(Difluoromethoxy)phenyl]formamido}acetic acid is unique due to the presence of both the difluoromethoxy and formamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various research fields and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[[2-(difluoromethoxy)benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4/c11-10(12)17-7-4-2-1-3-6(7)9(16)13-5-8(14)15/h1-4,10H,5H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIDDWPLZUIVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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